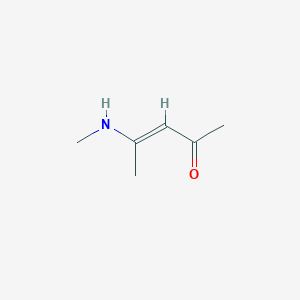

4-(Methylamino)pent-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(methylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMKFVXIVPDFBL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Enaminone Chemistry

Enaminones are a class of organic compounds that feature an amino group (-NR₂) conjugated to a carbonyl group (C=O) through a carbon-carbon double bond (C=C). This arrangement creates a "push-pull" electronic effect, where the electron-donating amino group "pushes" electron density into the π-system, and the electron-withdrawing carbonyl group "pulls" it. This electronic delocalization imparts unique chemical properties to enaminones, making them stable, yet highly reactive, building blocks in organic synthesis. researchgate.net

The synthesis of enaminones is often straightforward, typically involving the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. bldpharm.com This accessibility, coupled with their versatile reactivity, has made them attractive intermediates for constructing a diverse range of molecular architectures. rsc.org Enaminones can act as both nucleophiles and electrophiles, allowing them to participate in a variety of chemical transformations. researchgate.net Their utility is particularly prominent in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. rsc.org

Significance of 4 Methylamino Pent 3 En 2 One As a Research Scaffold

Alkylation-Based Synthetic Routes

Alkylation of enamines represents a classical and fundamental approach for the formation of carbon-carbon bonds at the α-position of a carbonyl group. This strategy, famously known as the Stork enamine synthesis, involves a three-step process: the formation of an enamine from a ketone or aldehyde, subsequent alkylation with an electrophile (such as an alkyl halide) to form an iminium salt, and finally, hydrolysis of the iminium salt to yield the α-alkylated carbonyl compound. libretexts.orgyoutube.com

While this method is a cornerstone of organic synthesis for creating more complex ketones and aldehydes, it is not the primary route for the synthesis of simple enaminones like this compound itself. The alkylation of enamines is a reaction of the enamine functionality, rather than a direct synthesis of the enamine from non-enamine precursors. rsc.orgyoutube.com The initial product of C-alkylation is an iminium salt, which is then typically hydrolyzed to the corresponding ketone. youtube.com N-alkylation is also a possible reaction pathway, depending on the reaction conditions and the structure of the enamine and electrophile. rsc.org

For the direct synthesis of this compound, other methods, particularly condensation reactions, are more straightforward and commonly employed.

Condensation Reaction Protocols

The most prevalent and direct method for synthesizing this compound is the condensation reaction between a β-dicarbonyl compound and a primary amine. chemsrc.com In this specific case, the reaction occurs between 2,4-pentanedione (also known as acetylacetone) and methylamine. chemsrc.comnih.govnih.gov

This reaction is a nucleophilic addition-elimination process. The amine's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the β-diketone. This is followed by the elimination of a water molecule to form the stable, conjugated enaminone system. The resulting molecule, with its intramolecular hydrogen bond between the N-H and the carbonyl oxygen, is thermodynamically favored. researchgate.net

A general experimental procedure involves refluxing a solution of acetylacetone and the desired amine, sometimes in the presence of an acid catalyst, in a solvent like benzene (B151609) with a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the product. nih.gov

Catalytic Approaches in Synthesis

To enhance the efficiency, yield, and reaction conditions of enaminone synthesis, various catalytic systems have been developed. These catalysts often allow the reaction to proceed under milder conditions, such as at room temperature and sometimes in the absence of a solvent.

Several metal catalysts have been reported to be effective for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines. These include:

Gold(I)/Silver(I): A combination of [(PPh₃)AuCl] and AgOTf has been shown to be an efficient catalyst system for this transformation under solvent-free conditions at room temperature, providing good to excellent yields. nih.gov

Ceric Ammonium Nitrate (CAN): CAN catalyzes the reaction between β-dicarbonyl compounds and primary amines at room temperature, resulting in good yields and short reaction times. organic-chemistry.org

Cobalt(II) Chloride: CoCl₂ can mediate the synthesis of β-enaminones under solvent-free conditions at room temperature. acgpubs.org

Scandium(III) Triflate (Sc(OTf)₃): This catalyst has been used in solvent-free conditions to produce N-substituted β-enamino esters with high yields. The catalyst can also be recovered and reused multiple times without a significant loss of activity. acgpubs.org

Zirconyl Chloride (ZrOCl₂·8H₂O): This has also been reported as an effective catalyst for the synthesis of enaminones and enamino esters. nih.gov

The table below summarizes various catalytic systems used in the synthesis of enaminones, which are applicable to the preparation of this compound.

| Catalyst | Reactants | Conditions | Yield | Reference |

| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls + Amines | Solvent-free, Room Temp | Good to Excellent | nih.gov |

| Ceric Ammonium Nitrate | β-Dicarbonyls + Amines | Room Temp | Good to Excellent | organic-chemistry.org |

| Cobalt(II) Chloride | 1,3-Dicarbonyls + Amines | Solvent-free, Room Temp | 75-95% | acgpubs.org |

| Sc(OTf)₃ | β-Keto esters + Amines | Solvent-free | 70-95% | acgpubs.org |

| Gold(III) | 1,3-Dicarbonyls + Amines/Ammonia | - | 61-98% | acgpubs.org |

Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies, a concept known as green chemistry. For the synthesis of enaminones like this compound, several green approaches have been explored, primarily focusing on the reduction or elimination of hazardous solvents and the use of alternative energy sources.

Solvent-Free Synthesis: A number of the catalytic methods mentioned above operate under solvent-free conditions. nih.govacgpubs.org This approach, often referred to as a "dry media" synthesis, reduces pollution, lowers costs, and simplifies the work-up procedure. Mechanochemical grinding is another solvent-free technique that has been successfully applied to the synthesis of enaminones, where the reaction is initiated by the physical grinding of solid reactants. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. umich.edutandfonline.com The synthesis of enaminones from β-dicarbonyl compounds and amines has been successfully achieved under microwave irradiation, frequently without the need for a solvent or a catalyst. umich.eduresearchgate.net This method is not only faster but also more energy-efficient. For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. tandfonline.comresearchgate.net

The following table highlights examples of microwave-assisted synthesis of enaminones, demonstrating the efficiency of this green chemistry approach.

| Reactants | Conditions | Reaction Time | Yield | Reference |

| β-Dicarbonyls + Amines | Solvent-free, Catalyst-free, MW | Minutes | High | umich.eduresearchgate.net |

| β-Enaminones + NH-5-aminopyrazoles | Solvent-free, MW, 180°C | 2 min | 88-97% | researchgate.net |

These green methodologies offer significant advantages over traditional synthetic routes, aligning with the principles of sustainable chemical manufacturing.

Spectroscopic and Structural Elucidation of 4 Methylamino Pent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(methylamino)pent-3-en-2-one (B146532), providing insights into its tautomeric form, isomeric configuration, and the dynamics of intramolecular interactions.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-donating effect of the methylamino group and the electron-withdrawing nature of the carbonyl group, as well as the delocalization of π-electrons within the enaminone backbone.

A key feature in the ¹H NMR spectrum is the signal for the N-H proton, which typically appears at a downfield chemical shift, indicative of its involvement in a strong intramolecular hydrogen bond. The chemical shifts of the methyl protons and the vinyl proton provide further confirmation of the compound's structure.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C1-H₃ (Acetyl) | ~2.0-2.2 | Singlet |

| C3-H | ~5.0-5.5 | Singlet |

| N-H | ~9.0-11.0 | Broad Singlet |

| N-CH₃ | ~2.8-3.0 | Doublet (due to coupling with N-H) |

| C5-H₃ | ~1.9-2.1 | Singlet |

¹³C NMR spectroscopy is instrumental in elucidating the carbon framework of this compound. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the methyl carbons are diagnostic of the enaminone structure. The position of the carbonyl signal confirms the presence of the keto-form, while the shifts of the C3 and C4 carbons reflect the electron delocalization within the molecule.

Studies on the azo coupling products of this compound have utilized ¹³C NMR to determine the tautomeric forms of the resulting compounds. researchgate.net Furthermore, deuterium (B1214612) isotope effects on ¹³C chemical shifts have been studied in a series of related N-alkyl and N-phenyl keto-enamines, providing insights into the intramolecular hydrogen bonding. researchgate.net For the isomer (E/Z)-1-(methylamino)pent-1-en-3-one, the major form shows characteristic carbon signals for the carbonyl group, the double-bonded carbons, and the methyl groups. acs.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C1 (Acetyl) | ~28-32 |

| C2 (Carbonyl) | ~195-200 |

| C3 | ~95-100 |

| C4 | ~160-165 |

| N-CH₃ | ~30-35 |

| C5 | ~20-25 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in this compound. The chemical shift of the nitrogen atom is sensitive to its hybridization state and its participation in hydrogen bonding and resonance structures. In a study of the azo coupling products derived from this compound, ¹⁵N NMR, in conjunction with ¹³C NMR and ¹⁵N,H coupling constants, was crucial in determining the tautomeric equilibrium between the azo and hydrazone forms. researchgate.net This demonstrates the utility of ¹⁵N NMR in characterizing the electronic structure around the nitrogen atom in this class of compounds.

While the low natural abundance of the ¹⁷O isotope presents challenges, ¹⁷O NMR spectroscopy can provide valuable information about the carbonyl group. chemrxiv.org The chemical shift of the carbonyl oxygen is indicative of the strength of the intramolecular hydrogen bond. PubChem indicates the availability of an ¹⁷O NMR spectrum for (Z)-4-(methylamino)pent-3-en-2-one. nih.gov Studies on related enamino-diesters have shown that the δ(¹⁷O) values correlate well with the donor properties of the amino group, and the chemical shift difference between the hydrogen-bonded and non-hydrogen-bonded carbonyl groups can be attributed to the intramolecular hydrogen bonding. sigmaaldrich.com

Advanced NMR techniques, such as Time-Proportional Phase-Incrementation Nuclear Overhauser Effect Spectroscopy (TPPI-NOESY), have been employed to investigate the dynamic processes in derivatives of this compound. Specifically, TPPI-NOESY spectra were used to monitor the rate of mutual exchange of the N-H protons in the two isomers of 4-amino-3-(4-methylphenylazo)pent-3-en-2-one, a product of the azo coupling reaction of a related compound. researchgate.net This technique provides valuable information on the kinetics of conformational changes and tautomeric equilibria.

Vibrational Spectroscopy Studies (IR and Raman)

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups and investigating the intramolecular hydrogen bonding in this compound. The vibrational spectra of this compound and its deuterated analogue have been thoroughly analyzed and assigned using both experimental measurements and density functional theory (DFT) calculations. nih.gov

The most significant feature in the IR spectrum is the N-H stretching vibration. Its position at a lower frequency than that of a free N-H group is a clear indication of a strong intramolecular hydrogen bond. ruc.dkmdpi.com The C=O and C=C stretching vibrations also provide characteristic bands in the spectra. The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes of the molecule. nih.govnih.gov

Theoretical calculations have shown that the N...O distance in the intramolecular hydrogen bond is in the range of 2.622-2.670 Å, which is consistent with the spectroscopic observations. nih.gov

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| ν(N-H) | ~3220 | - | N-H stretching |

| ν(C=O) | ~1610 | ~1608 | Carbonyl stretching |

| ν(C=C) | ~1570 | ~1575 | C=C stretching |

| δ(N-H) | ~1510 | - | N-H bending |

| ν(C-N) | ~1300 | ~1305 | C-N stretching |

Data compiled from studies on the vibrational analysis of this compound and its derivatives. nih.govresearchgate.net

Mass Spectrometry Profiling (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. In the analysis of this compound, the mass spectrum reveals a distinct fragmentation pattern that is characteristic of its structure. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (113.16 g/mol ). nih.govnih.gov

The fragmentation of the molecular ion is influenced by the functional groups present, namely the ketone and the enamine moieties. Common fragmentation pathways for β-enaminones involve cleavages at the bonds adjacent to the carbonyl group and the nitrogen atom. The base peak in the spectrum, which is the most abundant fragment ion, provides a key identifier for the compound. For pentan-3-one, a structurally related ketone, the base peak is at m/z 57, corresponding to the [CH₃CH₂CO]⁺ ion. libretexts.org A similar cleavage in this compound would lead to characteristic fragments. Proposed fragmentation schemes for related compounds suggest that the stability of the resulting carbocations and acylium ions dictates the major peaks observed in the spectrum. libretexts.orgresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| PubChem CID | 5369153 |

| NIST Number | 20228 |

| Major Fragment (m/z) | 57 (Proposed [CH₃CO-CH=C]⁺) |

Data sourced from PubChem and NIST databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by strong absorption bands resulting from its conjugated system. The molecule contains a π-electron system delocalized across the enamine and ketone functionalities (N-C=C-C=O).

This extended conjugation results in absorption maxima at longer wavelengths compared to simpler, non-conjugated ketones. The primary absorption band, corresponding to a π→π* electronic transition, is typically observed in the 280–320 nm region for enaminone systems. A weaker absorption band, attributed to the n→π* transition of the carbonyl group, is also expected, often appearing at a longer wavelength (around 270-300 nm) but with a much lower intensity. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and substitution on the enaminone backbone. masterorganicchemistry.com

Table 2: UV-Vis Absorption Data for Enaminone Systems

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π→π * | 280–320 nm | High |

| n→π * | ~270–300 nm | Low |

General data for α,β-unsaturated ketones and enaminones. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure, conformation, and intermolecular interactions.

Crystal Data and Space Group Analysis

While a complete crystal structure for this compound itself is not detailed in the provided search results, extensive crystallographic studies have been performed on closely related analogs like 4-(phenylamino)pent-3-en-2-one (B1147158) and 4-Amino-3-methylpent-3-en-2-one. researchgate.net These studies reveal that such compounds typically crystallize in monoclinic space groups, such as P2₁/c. The crystal structure of 4-(phenylamino)pent-3-en-2-one was determined at 200 K, yielding a monoclinic P12(1)/c1 space group. researchgate.net Data collection at low temperatures is a common practice to minimize the effects of thermal motion, leading to higher quality diffraction data.

The unit cell parameters for these analogs provide a reference for what can be expected for this compound. The planar nature of the enaminone backbone is a consistent feature, facilitating π-electron delocalization. scilit.com

Table 3: Crystallographic Data for Analogs of this compound

| Parameter | 4-(phenylamino)pent-3-en-2-one researchgate.net | 4-Amino-3-methylpent-3-en-2-one |

|---|---|---|

| Formula | C₁₁H₁₃NO | C₆H₁₁NO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P12(1)/c1 | P2₁/c |

| a (Å) | 9.0532(3) | 10.0736 |

| b (Å) | 10.9311(3) | 10.8800 |

| c (Å) | 10.1107(3) | 10.0723 |

| β (˚) | 107.171(1) | 110.291 |

| V (ų) | 956.0 | Not specified |

| Z | 4 | Not specified |

| Temperature (K) | 200 | Not specified |

Intramolecular Hydrogen Bonding in Crystal Structures

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond. nih.gov This bond forms between the hydrogen atom of the methylamino group (N-H) and the oxygen atom of the carbonyl group (C=O), creating a stable, planar, six-membered ring.

Theoretical calculations using Density Functional Theory (DFT) have investigated this interaction in detail. nih.gov These studies predict an N···O distance of approximately 2.622–2.670 Å, which is indicative of a strong hydrogen bond. nih.gov This interaction is crucial for stabilizing the Z-isomer of the molecule, which is the predominant form. The hydrogen bond significantly influences the compound's spectroscopic properties, particularly the N-H stretching frequency in its infrared spectrum. nih.govmdpi.com

Disordered Orientations and Crystallization Challenges

Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging for organic molecules. While specific instances of disordered orientations for this compound are not explicitly documented, general challenges in crystallography include polymorphism (the ability of a compound to exist in multiple crystal forms) and solvent inclusion.

The practice of collecting diffraction data at low temperatures (e.g., 100 K or 200 K) for related enaminones suggests a strategy to mitigate issues like thermal vibrations, which can cause atomic position disorder and lower the quality of the resulting electron density map. researchgate.net For some complex structures, the methyl groups have been modeled as disordered over several positions to best fit the experimental electron density. researchgate.net Such challenges are common in the crystallographic analysis of flexible organic molecules.

Tautomerism and Isomerism in 4 Methylamino Pent 3 En 2 One Systems

Enamino-Azo and Imino-Hydrazo Tautomerism

In derivatives of 4-(methylamino)pent-3-en-2-one (B146532), particularly its azo coupling products, a significant tautomeric relationship exists between the enamino-azo and imino-hydrazo forms. researchgate.net This equilibrium is a dynamic process influenced by the molecular environment and substituent groups.

Research has shown that for azo coupling products derived from 4-methylaminopent-3-en-2-ones, the major isomer in a chloroform (B151607) solution is a mixture of the enamino-azo and imino-hydrazo tautomers. researchgate.net Notably, the enamino-azo form is the predominant species in this equilibrium. researchgate.net This preference is a delicate balance of electronic effects and stabilization through hydrogen bonding.

In the solid state, the tautomeric equilibrium shifts even more decisively. X-ray crystallographic studies have determined that the azo form is the dominant tautomer in the solid phase. researchgate.netresearchgate.net In fact, for a series of related azo coupling products, the solid-state structures consist of a mixture of the two tautomeric forms, with the amino-diazenyl (azo) form accounting for a significant majority, with ratios ranging from 82/18 to 91/9. researchgate.netresearchgate.net

The general equilibrium can be depicted as follows:

Enamino-Azo Tautomer <=> Imino-Hydrazo Tautomer

This equilibrium is not static and can be influenced by various factors, as will be explored in subsequent sections.

E/Z Isomerism and Equilibrium Dynamics

Beyond tautomerism, this compound and its derivatives also exhibit E/Z isomerism around the carbon-carbon double bond. The IUPAC names for the two isomers of the parent compound are (E)-4-(methylamino)pent-3-en-2-one and (Z)-4-(methylamino)pent-3-en-2-one. nih.govnih.gov

In the case of the azo coupling products of 4-methylaminopent-3-en-2-ones, these compounds exist in solution as mixtures of E/Z isomers. researchgate.netresearchgate.net Spectroscopic studies, particularly NMR, have been instrumental in elucidating the dynamics of this equilibrium. researchgate.netacs.orgacs.org It has been consistently observed that the Z isomer is the strongly predominating form in deuteriochloroform solution. researchgate.netresearchgate.net

The interconversion between the E and Z isomers is a dynamic process that can be studied using techniques like 1-D and 2-D NOESY/EXSY NMR experiments. acs.orgacs.org These methods allow for the detection of chemical exchange between the equilibrating diastereomers, even when one isomer is present in a much lower concentration. acs.orgacs.org The equilibrium can be influenced by factors such as concentration, with some studies suggesting that one isomer may be favored at lower concentrations due to the prevalence of intramolecular hydrogen bonding. acs.orgacs.org

| Isomer | IUPAC Name | Predominance in Azo-Coupled Derivatives (Solution) |

| Z-Isomer | (Z)-4-(methylamino)pent-3-en-2-one | Strongly Predominating researchgate.netresearchgate.net |

| E-Isomer | (E)-4-(methylamino)pent-3-en-2-one | Minor Component researchgate.netresearchgate.net |

Influence of Substituents on Tautomeric Equilibria

The delicate balance of the tautomeric equilibrium in derivatives of this compound is significantly influenced by the nature of substituent groups on the molecule. This is particularly evident in the azo coupling products where substituents on the phenyl ring of the diazonium salt play a crucial role. researchgate.netresearchgate.net

Research has demonstrated a clear trend in the proportion of the enamino-azo tautomer based on the electronic properties of the substituent. The proportion of the azo form decreases as the substituent becomes more electron-withdrawing. researchgate.net A specific study reported the following order of decreasing azo form proportion based on the para-substituent on the benzene (B151609) ring:

MeO > Me > Br > NO₂ researchgate.netrsc.org

This trend highlights that electron-donating groups (like methoxy (B1213986) and methyl) stabilize the enamino-azo tautomer, while electron-withdrawing groups (like bromo and nitro) favor the imino-hydrazo form. researchgate.net This effect is more pronounced in solution than in the solid state. researchgate.net

Furthermore, substitution at other positions of the core structure can also impact the tautomeric preference, primarily by affecting the strength of the intramolecular hydrogen bond. For instance, studies on related β-unsaturated β-ketoenamines have shown that alkyl substitution at the α-position can increase the strength of the intramolecular hydrogen bond, thereby influencing the stability of the enaminone tautomer. ruc.dk

| Substituent (on Phenyl Ring of Diazonium Salt) | Effect on Azo Tautomer Proportion |

| Methoxy (MeO) | Highest Proportion researchgate.net |

| Methyl (Me) | High Proportion researchgate.net |

| Bromine (Br) | Lower Proportion researchgate.net |

| **Nitro (NO₂) ** | Lowest Proportion researchgate.net |

Role of Intramolecular Hydrogen Bonding in Tautomeric Preferences

A cornerstone of the structural stability and tautomeric preference in this compound and its derivatives is the presence of a strong intramolecular hydrogen bond. ruc.dknih.gov This hydrogen bond forms between the hydrogen atom of the methylamino group (N-H) and the oxygen atom of the carbonyl group (C=O), creating a stable six-membered pseudo-ring.

This N-H···O intramolecular hydrogen bond is a key factor in the predominance of the enaminone tautomer. ruc.dk Both experimental and theoretical studies have extensively characterized this interaction. Density functional theory (DFT) calculations have shown a strong intramolecular hydrogen bond with a calculated N···O distance ranging from 2.622 to 2.670 Å. nih.gov This calculated geometry is in good agreement with spectroscopic results. nih.gov

The strength of this hydrogen bond can be probed using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. ruc.dkmdpi.com For instance, the N-H stretching frequency in the IR spectrum is sensitive to the strength of the hydrogen bond. ruc.dkmdpi.com Theoretical calculations have been employed to predict these frequencies, with one study predicting an N-H stretching wavenumber of 3183-3188 cm⁻¹ for this compound, which aligns well with experimental values. ruc.dk

The stability conferred by this intramolecular hydrogen bond is a significant driving force that favors the enaminone tautomer over other potential forms like the iminoketone and iminoenol. ruc.dk Any factor that strengthens this hydrogen bond, such as specific substitutions, will further stabilize the enaminone structure. ruc.dk

| Interaction | Description | Significance |

| N-H···O | Intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. | Stabilizes the enaminone tautomer, creating a six-membered pseudo-ring. nih.gov |

| Calculated N···O Distance | 2.622-2.670 Å nih.gov | Indicates a strong hydrogen bond. |

| Predicted N-H Stretch | ~3183-3188 cm⁻¹ ruc.dk | Correlates with the strength of the hydrogen bond. |

Chemical Reactivity and Mechanistic Investigations of 4 Methylamino Pent 3 En 2 One

Nucleophilic and Electrophilic Reactivity Profiles

4-(Methylamino)pent-3-en-2-one (B146532), a classic β-enaminone, possesses a conjugated system that results in a distribution of electron density, creating distinct nucleophilic and electrophilic centers within the molecule. rsc.org This electronic structure is best understood through its resonance forms, which delocalize the nitrogen lone pair and the pi-electrons of the double bond and carbonyl group.

The molecule has three primary sites that are susceptible to electrophilic attack: the carbonyl oxygen, the nitrogen of the methylamino group, and the α-carbon (C3). rsc.org Conversely, there are two main centers for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). rsc.orgyoutube.com

Electrophilic Sites:

Nitrogen Atom and Carbonyl Oxygen: The lone pairs on the nitrogen and oxygen atoms make them basic and available for protonation or coordination with Lewis acids.

α-Carbon (C3): While less intuitive, the α-carbon can exhibit nucleophilic character due to the enamine resonance, making the β-carbon electrophilic. However, in certain reactions, such as azo coupling, the attack occurs at this α-carbon. researchgate.netresearchgate.net

Nucleophilic Sites:

Carbonyl Carbon (C2): This carbon is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a prime target for nucleophiles.

β-Carbon (C4): Through conjugation, this carbon atom bears a partial positive charge, rendering it susceptible to conjugate or 1,4-nucleophilic addition. wikipedia.org This is a common reaction mode for α,β-unsaturated carbonyl compounds. wikipedia.org

The dual reactivity allows this compound to act as a versatile building block in synthesis, reacting with a wide range of electrophiles and nucleophiles to construct more complex molecular architectures. rsc.org

Oxidation and Reduction Pathways

The functional groups within this compound can be selectively oxidized or reduced to yield different products.

Reduction: The most well-documented transformation is the reduction of the ketone functionality. Specifically, the ketoenamine can be reduced to the corresponding amino alcohol. google.comgoogle.com A notable method employs a nickel-aluminium alloy in an aqueous solution of an inorganic base. google.comgoogle.com This process selectively reduces the carbonyl group to a hydroxyl group, yielding 4-(methylamino)pentan-2-ol. google.comgoogle.com Other reducing agents like sodium metal in isopropanol-tetrahydrofuran have also been used for this transformation. google.com Plausible, though less specifically documented for this compound, is the use of standard reducing agents like lithium aluminum hydride (LiAlH₄) to achieve similar reductions.

Oxidation: Information on the specific oxidation pathways of this compound is less prevalent in the literature. However, based on the reactivity of similar structures, oxidation could potentially occur at several sites. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially cleave the double bond or oxidize the molecule in other ways, though specific products are not detailed. A novel oxidative free radical reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and β-enamino carbonyl compounds has been reported, suggesting that radical oxidation pathways are possible. lookchem.com

Substitution Reactions and Functional Group Transformations

The structure of this compound allows for various substitution reactions and the transformation of its key functional groups.

One area of reactivity involves substitution at the nitrogen atom. While the methylamino group is relatively simple, related β-enaminones with more complex substituents can undergo nucleophilic substitution reactions at the amino group. For instance, the synthesis of trans-metanicotine analogues involves a key substitution step where a tosylated alcohol is displaced by methylamine (B109427), demonstrating a method by which the amino group can be introduced in similar systems. nih.gov

The enamine and ketone moieties can be transformed into other functional groups. For example, the entire molecule serves as a precursor for the synthesis of heterocyclic systems like pyrazoles and triazines. rsc.orgacs.org These transformations often involve the reaction of both the nucleophilic and electrophilic centers of the enaminone with a reagent containing multiple reactive sites.

The molecule can also be used in the synthesis of more complex structures through a series of transformations. For example, after reduction of the ketone to an alcohol, the resulting amino alcohol can be further functionalized, such as through benzoylation, to create dibenzoate compounds. google.comgoogle.com

Cycloaddition and Condensation Reactions

This compound is both a product of condensation reactions and a substrate for further condensation and cycloaddition chemistry.

The primary and most direct synthesis of this compound is the condensation reaction between a β-dicarbonyl compound, namely acetylacetone (B45752) (pentane-2,4-dione), and methylamine. google.comgoogle.commdpi.com This reaction is a classic example of enamine formation, where the amine attacks one of the carbonyl groups of the β-diketone, followed by dehydration to yield the stable, conjugated β-enaminone. ijcce.ac.irniscpr.res.in The reaction can be performed under various conditions, including solvent-free systems and with the aid of different catalysts to improve efficiency and yield. niscpr.res.innih.gov

| Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|

| None (in ethanol (B145695) at room temp.) | 2-3 days | 96% | ijcce.ac.irsid.ir |

| [(PPh₃)AuCl]/AgOTf (solvent-free) | Not specified | Good to excellent | nih.gov |

| 1-butyl-3-methylimidazolium hydrogen sulphate (ionic liquid) under microwave | 2-3 min | Excellent | niscpr.res.in |

| Nickel diacetate (60°C) | ~5 min | High |

The nucleophilic character of the α-carbon of the enamine system allows this compound to react with electrophilic carbonyl compounds such as aldehydes and ketones. This reactivity is analogous to an aldol-type condensation, where the enamine acts as the enolate equivalent. The reaction typically results in the formation of a new carbon-carbon bond at the α-position of the original enaminone, leading to more complex β-enaminone structures. For instance, the reaction of the related 4-benzylamino-pent-3-en-2-one (B3252114) with aldehydes and ketones is known to produce β-enaminones.

Reactions with Diazo Compounds and Hydrazines

This compound reacts with diazonium salts and hydrazines to produce important heterocyclic compounds and azo dyes.

Reactions with Diazo Compounds: The reaction of this compound with diazonium salts results in an azo coupling reaction. researchgate.netresearchgate.net The diazonium ion acts as an electrophile and attacks the electron-rich α-carbon (C3) of the enaminone. This leads to the formation of 4-amino-3-phenylazopent-3-en-2-ones. researchgate.net These products can exist as a mixture of tautomers and isomers, and their exact structure has been determined using NMR spectroscopy. researchgate.netresearchgate.netresearchgate.net

Reactions with Hydrazines: The reaction of β-enaminones with hydrazines is a well-established method for the synthesis of pyrazoles. rsc.org In the case of α-acylenaminoketones derived from this compound, the reaction with various hydrazines (such as methylhydrazine, phenylhydrazine, and hydrazine (B178648) hydrate) leads to the formation of different substituted pyrazoles. rsc.org The regioselectivity of the reaction, determining which pyrazole (B372694) isomer is formed, is highly dependent on the reaction conditions, particularly the solvent used. rsc.org For example, reactions with methylhydrazine in solvents like benzene (B151609) or methylene (B1212753) chloride can favor one isomer, while using a polar aprotic solvent like N,N-dimethylformamide can lead to the preferential formation of another isomer. rsc.org

| Reactant (α-acylenaminoketone derived from title compound) | Reagent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| K1, K2, K3 | Methylhydrazine | Benzene, Methylene Chloride, Tetrahydrofuran | Pyrazoles P4d-f favored | rsc.org |

| K1, K2, K3 | Methylhydrazine | N,N-Dimethylformamide | Pyrazoles P6d-f preferentially formed | rsc.org |

| K1, K2, K3 | Hydrazine Hydrate | Methanol | Pyrazoles P4g-i favored | rsc.org |

| K1, K2, K3 | Phenylhydrazine | Benzene, Methylene Chloride, Methanol | Pyrazoles P5j-m in greater yield | rsc.org |

Azo Coupling Reactions

The chemical reactivity of this compound, a prominent β-enaminone, has been a subject of significant research, particularly its engagement in azo coupling reactions. These reactions typically involve the interaction of the enaminone with diazonium salts, leading to the formation of stable azo compounds. researchgate.net The electrophilic attack of the diazonium ion occurs at the electron-rich C-3 carbon atom of the enaminone skeleton. cas.cz

Studies have shown that the reaction of this compound with substituted benzenediazonium (B1195382) salts yields a mixture of two isomeric products which are closely related to the tautomeric form of 4-amino-3-phenylazopent-3-en-2-ones. researchgate.net The structure and tautomerism of these products have been extensively investigated using NMR spectroscopy (¹H, ¹³C, and ¹⁵N) and single-crystal X-ray analysis. researchgate.netresearchgate.net

The resulting azo coupling products from 4-methylaminopent-3-en-2-one exist in deuteriochloroform (CDCl₃) solution as a mixture of E/Z isomers, with the Z isomer being predominant. researchgate.net Furthermore, the major Z isomer itself is a mixture of two tautomers: the enamino-azo form and the imino-hydrazo form, with the enamino-azo tautomer being the more abundant. researchgate.net The presence and stability of these tautomeric forms are influenced by factors such as the substituents on the benzenediazonium salt and the solvent used. For instance, the substituent effect on the azo-hydrazone equilibrium is more pronounced in solution compared to the solid state. researchgate.net

In contrast, the reaction of diazonium salts with 4-substituted phenylaminopent-3-en-2-ones leads to the formation of the corresponding 4-phenylimino-3-phenylhydrazonopentan-2-ones, which exist in the hydrazo form. cas.cz This highlights the influence of the N-substituent on the tautomeric preference of the final product.

| Enaminone Reactant | Diazonium Salt | Primary Product Structure | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Substituted benzenediazonium tetrafluoroborates | Mixture of E/Z isomers, predominantly Z-isomer. The Z-isomer is a mixture of enamino-azo and imino-hydrazo tautomers. | The enamino-azo tautomer is the major form in CDCl₃ solution. | researchgate.net |

| 4-Aminopent-3-en-2-one | 4-Chloro- or 4-nitrobenzenediazonium (B87018) ion | Predominantly azo forms in both solution and solid state. | The azo form content is higher in the solid state. Substituent effects are more significant in solution. | researchgate.net |

| 4-Substituted phenylaminopent-3-en-2-ones | Benzenediazonium salts | 4-Phenylimino-3-phenylhydrazonopentan-2-ones | Products exist in the hydrazo form. | cas.cz |

| 4-Dimethylaminopent-3-en-2-one | Benzenediazonium tetrafluoroborate (B81430) (2 equivalents) | A product containing one azo group and one hydrazone group. | The product exists as a dimer in the crystal and in concentrated solutions, held by hydrogen bonds. | researchgate.net |

Pyrazole and Other Heterocycle Formation

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles. The synthesis of pyrazoles from β-enaminones is a well-established and efficient method, often involving the condensation reaction with hydrazine or its derivatives. longdom.org This approach is a variation of the Knorr pyrazole synthesis, which traditionally uses 1,3-dicarbonyl compounds. youtube.com

The reaction proceeds by the nucleophilic attack of a hydrazine molecule on the β-enaminone. The inherent structure of this compound, which is an analogue of a 1,3-dicarbonyl compound, facilitates a cyclization reaction to form the stable, aromatic pyrazole ring. longdom.orgyoutube.com

Modern synthetic strategies have focused on developing more sustainable and efficient protocols. One such approach is the multi-component reaction. For instance, a three-component reaction involving an enaminone (like this compound), an aldehyde (e.g., benzaldehyde), and hydrazine hydrochloride in water has been developed for the straightforward synthesis of 1-H-pyrazole derivatives. longdom.org This method is lauded for its simple experimental procedure, cost-effectiveness, and environmentally friendly nature. longdom.org

The general synthetic route for pyrazole formation is outlined below:

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Enaminone (e.g., this compound) | Hydrazine or substituted hydrazine | Substituted Pyrazole | Condensation/Cyclization | longdom.orgnih.gov |

| Enaminone, Benzaldehyde, Hydrazine-HCl | - | Polyfunctionalized Pyrazole | Three-component reaction | longdom.org |

Beyond pyrazoles, the reactivity of the enaminone scaffold can be harnessed for the synthesis of other N-heterocycles, although specific examples starting directly from this compound are less commonly detailed in the reviewed literature. However, the general reactivity pattern suggests potential for forming other ring systems like pyridines or pyrimidines under appropriate reaction conditions with different reagents.

Mechanistic Studies of Specific Transformations

Azo Coupling Mechanism:

Mechanistic investigations into the azo coupling of enaminones with benzenediazonium ions have provided valuable insights into the reaction pathway. Kinetic studies performed on the reaction of 4-amino-3-penten-2-one (B74499) and its derivatives revealed that the coupling rate is independent of both pH and the concentration of the buffer used (e.g., acetate (B1210297) buffers). cas.cz This suggests that the rate-determining step does not involve proton transfer from the buffer components.

The reaction orders with respect to the starting enaminone and the diazonium salt were determined, leading to the proposal of a reaction mechanism where the initial electrophilic attack on the C-3 carbon is the crucial step. cas.cz A linear relationship was observed when plotting the logarithm of the observed rate constant (log k_obs) against Hammett or Yukawa-Tsuno substituent constants for the diazonium salt. cas.cz This correlation indicates that the reaction rate is sensitive to the electronic effects of the substituents on the diazonium ion, with electron-withdrawing groups accelerating the reaction by increasing the electrophilicity of the diazonium cation.

The tautomerism of the product is a key feature of this transformation. The initial coupling product can exist in equilibrium between the azo-enamine and hydrazo-imine forms. For this compound, the equilibrium in CDCl₃ solution favors the azo-enamine tautomer. researchgate.net

Pyrazole Formation Mechanism:

The formation of a pyrazole ring from the reaction of this compound with hydrazine follows a well-understood condensation-cyclization mechanism. longdom.orgyoutube.com The process can be described in the following steps:

Initial Condensation: The reaction typically begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the carbonyl carbon (C-2) of the enaminone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the enamine carbon (C-4). This step is often accompanied by the elimination of the methylamine group.

Tautomerization/Aromatization: The resulting dihydropyrazole intermediate readily undergoes tautomerization to achieve the stable, aromatic pyrazole ring system. youtube.com

This sequence provides a high-yield pathway to stable, aromatic pyrazole compounds. youtube.com The use of multi-component reaction setups streamlines this process, allowing for the formation of complex pyrazole derivatives in a single pot. longdom.org

Coordination Chemistry and Ligand Applications of 4 Methylamino Pent 3 En 2 One

Role as a Bidentate (N,O) Ligand

4-(Methylamino)pent-3-en-2-one (B146532) functions as a monoanionic bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms. researchgate.netcabidigitallibrary.org Upon deprotonation of the amine group, a six-membered chelate ring is formed with the metal ion. This chelation enhances the stability of the resulting metal complexes. The planar nature of the pentenone backbone is a key feature, stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov This delocalized π-electron system influences the electronic properties and reactivity of both the ligand and its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several routes. A common method involves the reaction of a suitable metal salt with the pre-synthesized ligand. researchgate.net Alternatively, in situ methods, where the ligand is formed in the reaction mixture from acetylacetone (B45752) and methylamine (B109427) in the presence of the metal ion, have also been successfully employed. researchgate.net Characterization of these complexes is typically performed using a range of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy, as well as mass spectrometry and single-crystal X-ray diffraction to elucidate their solid-state structures. cabidigitallibrary.orgresearchgate.net

A diverse range of transition metal complexes of this compound and its derivatives have been synthesized and studied.

Copper (Cu): Copper(II) complexes of β-enaminones are well-documented. researchgate.netrsc.orgtandfonline.com For instance, bis(4-(ethylamino)pent-3-en-2-onato)copper(II) has been investigated for its volatility and potential use in vapor deposition processes. google.com The synthesis of copper complexes can be achieved by reacting the ligand with a copper salt, such as copper acetate (B1210297). researchgate.nettandfonline.com

Nickel (Ni): Nickel(II) complexes, such as bis(4-(methylamino)pent-3-en-2-onato)nickel(II), can be prepared by reacting the ligand with a nickel(II) salt. researchgate.net These complexes often exhibit a square planar geometry. researchgate.netdocbrown.info

Iron (Fe): While specific complexes with this compound are less commonly detailed, related ferrocenyl enaminone complexes have been synthesized, indicating the viability of forming iron-containing coordination compounds. researchgate.nettandfonline.com

Zinc (Zn): Zinc(II) complexes have been synthesized, including those derived from the condensation of zinc(II) complexes with pentane-2,4-dione. uaeh.edu.mxuaeh.edu.mx These complexes have been explored for their catalytic activity. researchgate.net

Rhodium (Rh): Rhodium(I) complexes containing β-enaminoketonato ligands have been synthesized and characterized. researchgate.net These complexes are of interest as potential catalyst precursors. researchgate.netrsc.org

Zirconium (Zr): The synthesis of six-coordinate zirconium(IV) complexes using this compound as a ligand has been reported. uzh.chethz.chmaterials-science.info An amine elimination pathway starting from tetrakis(dialkylamido)zirconium is a viable synthetic route. uzh.chsonar.ch

Molybdenum (Mo): Molybdenum complexes with related β-diketonate and Schiff base ligands have been synthesized and shown to be active catalysts. rsc.orgresearchgate.net This suggests the potential for creating analogous molybdenum complexes with this compound.

The coordination of this compound to a metal center results in complexes with varied geometries and structural features, largely dependent on the metal ion, its oxidation state, and the presence of other ancillary ligands.

X-ray crystallography has been instrumental in determining the precise structures of these complexes. For example, some nickel(II) complexes adopt a trans-square planar geometry. researchgate.net In contrast, certain copper(II) complexes of related enaminones can form tetrameric structures where the metal centers are linked by bridging oxygen atoms. tandfonline.com Zirconium(IV) complexes, such as bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium, have been shown to be six-coordinate. uzh.chethz.chsonar.ch A common structural feature is the planarity of the chelate ring formed by the ligand and the metal.

Table 1: Structural Data for Selected Metal Complexes of this compound and Related Ligands

| Metal | Complex | Coordination Geometry | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Nickel(II) | [Ni(APBO)2]¹ | Square Planar | trans configuration of bidentate ligands | researchgate.net |

| Copper(II) | Tetrameric [CuL]₄² | Distorted Square-Pyramidal | Tetrameric structure with bridging alkoxide oxygens | tandfonline.com |

| Zirconium(IV) | Zr(MeNacac)₂(NEt₂)₂³ | Six-coordinate | Heteroleptic complex | uzh.chethz.ch |

| Rhodium(I) | [Rh(C₁₃H₁₆NO)(CO)₂]⁴ | Square-Planar | N,O-bidentate coordination | researchgate.net |

| Zinc(II) | [ZnL₃]Cl₅ | Helicoidal | Three bidentate ligands acting as blades | uaeh.edu.mxuaeh.edu.mx |

¹ APBO = 3-amino-1-phenyl-2-buten-1-onato, a related β-enaminone ligand. ² L = a dianionic tridentate ferrocene-containing enaminone ligand. ³ MeNacac = 4-(methylamino)pent-3-en-2-onato. ⁴ Ligand is 4-(2,6-dimethylphenylamino)pent-3-en-2-onato. ⁵ L = (E)-4-(((1H-benzimidazol-2-yl)methyl)amino)pent-3-en-2-one.

Applications in Catalysis Research

Metal complexes of β-enaminones, including those of this compound, have attracted interest for their potential applications in catalysis. researchgate.netresearchgate.net The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalytic activity of the corresponding metal complex.

Polymerization: Nickel(II) complexes with β-ketoiminato ligands have demonstrated high activity as catalysts for the vinyl polymerization of norbornene when activated with a cocatalyst. researchgate.net Zinc complexes with related ketoiminate ligands have been shown to be effective initiators for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA). researchgate.net

Organic Transformations: Molybdenum(IV) complexes with β-diketonate ligands have been reported as highly active catalysts for allylic substitution reactions. rsc.org The broader class of enaminone metal complexes has been explored for various catalytic reactions. rsc.org

Precursor Development for Material Deposition Techniques

The volatility and thermal stability of certain metal complexes of this compound make them suitable candidates as precursors for thin-film deposition techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit high-purity thin films on a substrate. The choice of precursor is critical, as it must be sufficiently volatile and decompose cleanly at the desired temperature.

Zirconium-based Films: Zirconium complexes of this compound, such as Zr(MeNacac)₂(NEt₂)₂, have been specifically designed and investigated as potential MOCVD precursors for the deposition of zirconium-based materials like zirconium nitride (ZrN). uzh.chethz.chmaterials-science.infosonar.ch These heteroleptic complexes often exhibit improved volatility and thermal stability compared to their homoleptic counterparts. ethz.ch

Copper-containing Films: Copper(II) complexes with related β-ketoiminate ligands, such as bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II), are also being explored as precursors for the deposition of copper-containing films, including through plasma-enhanced atomic layer deposition (PEALD). google.com The liquid state of some of these precursors at room temperature offers manufacturing advantages. google.com

Atomic Layer Deposition (ALD) Precursors

The compound this compound, a β-ketoimine, serves as a versatile ligand in coordination chemistry, with its metal complexes showing significant promise as precursors for Atomic Layer Deposition (ALD). The tunability of the physicochemical properties of the resulting metal complexes, achieved by modifying the ligand structure, makes β-ketoiminates like this compound attractive candidates for the deposition of high-quality thin films. researchgate.net

The synthesis of this compound, sometimes abbreviated as NacacMe, is well-established and can be achieved with high yields through the condensation reaction of a β-diketone with a primary amine. mdpi.com For instance, one synthetic route involves the reaction of pent-3-en-2-one (B7821955) with a 40% aqueous solution of methylamine in toluene, refluxed overnight. mdpi.com This straightforward synthesis allows for the creation of a wide variety of related ligands by simply changing the amine, which in turn allows for the fine-tuning of the properties of the subsequent metal-organic precursors. researchgate.net

Metal complexes derived from this compound are being explored for the ALD of various materials, including metal oxides and pure metals. The bidentate nature of the ligand, with its mixed oxygen and nitrogen donor atoms, provides a balance between the high thermal stability often seen in metal β-diketonates and the high reactivity of metal β-diketiminates. researchgate.net This balance is crucial for successful ALD, where precursors must be volatile and thermally stable, yet reactive enough to undergo self-limiting surface reactions.

Research has specifically identified copper(II), zirconium(IV), and hafnium(IV) complexes of this compound as potential ALD precursors. For example, bis(4N-(methylamino)pent-3-en-2-onato)Copper(II) is cited in patent literature as a candidate for depositing copper-containing films via ALD. google.com Similarly, the synthesis of bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium(IV) has been reported, with its potential application in the deposition of zirconium-based thin films noted.

While the potential of this compound based precursors is evident, detailed research findings and comprehensive data tables for ALD processes using these specific precursors are not widely available in the current literature. However, extensive research has been conducted on closely related β-ketoiminate complexes, which can provide valuable insights into the expected performance of this compound derivatives in ALD applications.

For illustrative purposes, the following data tables summarize the ALD process parameters and results for a closely related copper precursor, bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II). It is important to note that the following data pertains to the ethylamino derivative and not the methylamino compound that is the primary subject of this article. This information is presented to demonstrate the typical characteristics and potential of this class of β-ketoiminate precursors in ALD.

Table 1: Thermal Properties of a Related β-Ketoiminate Precursor

This table outlines the thermal properties of bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II), a key factor in its suitability as an ALD precursor.

| Property | Value | Reference |

| Vapor Pressure | 1 Torr at ~145 °C | google.com |

| Thermal Stability | Linear mass loss over ~4 hours at 120 °C with no residue | google.com |

Table 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Copper from a Related Precursor

This table details the process parameters for the plasma-enhanced atomic layer deposition of copper films using bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II).

| Parameter | Value | Reference |

| Precursor | bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II) | google.com |

| Precursor Temperature | 100 °C | google.com |

| Carrier Gas | 40 sccm Helium | google.com |

| Reactor Pressure | 1.7-2.3 Torr | google.com |

| Deposition Temperature | 60-100 °C | google.com |

| Plasma Power | 80-160 W | google.com |

| Precursor Pulse | 5 seconds | google.com |

| Purge | 5 seconds | google.com |

| Hydrogen Plasma Pulse | 10 seconds (300 sccm H2 flow) | google.com |

| Purge | 5 seconds | google.com |

Table 3: Resulting Copper Film Properties from PEALD with a Related Precursor

This table summarizes the properties of the copper films deposited using the PEALD process with bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II).

| Property | Finding | Reference |

| Film Purity | >95% pure copper | google.com |

| Deposition Substrates | TaN, SiO2, Ru | google.com |

| Deposition Temperature Range | 85-135 °C | google.com |

| Conformality | Conformal deposition on high aspect ratio (5:1) structures | google.com |

The research into related β-ketoiminate precursors demonstrates their capability to deposit high-purity, conformal thin films at relatively low temperatures, which is highly desirable for many applications in microelectronics. The data suggests that by analogy, metal complexes of this compound are likely to be effective ALD precursors, though further dedicated research is needed to fully characterize their deposition behavior and the properties of the resulting films.

Computational and Theoretical Chemistry of 4 Methylamino Pent 3 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic structure of molecules like 4-(Methylamino)pent-3-en-2-one (B146532). These calculations provide a basis for understanding the molecule's geometry, reactivity, and orbital interactions. Common functionals such as B3LYP are often employed for their balance of accuracy and computational efficiency. sid.irijnc.irnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, which is a type of enaminone, these calculations are typically performed using DFT methods, such as B3LYP, with various basis sets like 6-31+G(d). researchgate.net Enaminones can exist as different isomers, including (E) and (Z) configurations, as well as cis and trans conformers. researchgate.netnih.govnih.gov

Table 1: Representative Bond Distances in a Related Enaminoketone Structure

| Bond | Typical Distance (Å) | Description |

|---|---|---|

| C=C | 1.385 | Indicates an unsaturated bond in the pentenone backbone. nih.gov |

| C-C | 1.424 | Suggests partial double bond character due to conjugation. nih.gov |

Note: Data is based on a closely related derivative, 4-[(4-Methylphenyl)amino]pent-3-en-2-one, to illustrate typical structural features.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net For enaminone structures, MESP analysis typically reveals distinct regions of positive and negative potential.

In a molecule like this compound, the region around the electronegative oxygen atom of the carbonyl group exhibits the most negative potential (often colored red), indicating it is an electron-rich site susceptible to electrophilic attack. researchgate.netnih.gov Conversely, the regions around the hydrogen atoms, particularly the one involved in the N-H bond, show a positive potential (colored blue), marking them as electron-deficient sites prone to nucleophilic attack. researchgate.netnih.gov The distribution of electron density, visualized through total density and electrostatic contour maps, provides a clear picture of the molecule's shape, size, and polarity. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net

For enaminones, the HOMO is generally localized over the electron-rich amino group and the C=C double bond, while the LUMO is concentrated on the electron-withdrawing carbonyl group. researchgate.net This distribution dictates the molecule's reactivity in interactions with other species. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these orbitals. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Compound (4-Methyl-3-penten-2-one)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.37 |

| LUMO | -1.95 |

Note: These values are for the related compound 4-methyl-3-penten-2-one, calculated at the B3LYP/6-311++G* level, and serve as an illustrative example.* researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs (a Lewis structure). uni-muenchen.deq-chem.comwisc.edu This method provides quantitative insight into intramolecular interactions, charge delocalization, and hyperconjugation. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, including NMR and UV-Visible spectra. nih.govresearchgate.net Theoretical calculations of chemical shifts (¹H and ¹³C NMR) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Studies on the related compound 4-methyl-3-penten-2-one have shown that theoretical NMR chemical shifts calculated using the B3LYP/6-311++G** level of theory are in good agreement with experimental data. researchgate.netresearchgate.net This strong correlation allows for the confident assignment of experimental spectra and provides a deeper understanding of the electronic environment of the nuclei. Similarly, TD-DFT calculations can predict electronic transitions, which can be correlated with the experimental UV-Visible spectrum, providing insights into the electronic properties, such as HOMO and LUMO energies. researchgate.net

Molecular Dynamics and Solution Behavior Simulations

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the available literature, this computational technique is a powerful tool for exploring the dynamic behavior of molecules in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvation effects, and intermolecular interactions.

For this compound, an MD simulation could elucidate how solvent molecules arrange around the solute and how this solvation shell affects the stability of the intramolecular hydrogen bond. It could also be used to study the dynamics of conformational changes, such as the rotation around single bonds, and to understand how the molecule behaves in a condensed phase, which is often more representative of real-world chemical systems. The effect of different solvents on the molecule's properties can also be investigated using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netajchem-a.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-penten-2-one |

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies

The synthesis of 4-(methylamino)pent-3-en-2-one (B146532) and related β-enaminones is continually evolving, with a focus on developing more efficient, sustainable, and scalable methods.

Microwave-Assisted Synthesis:

Flow Chemistry:

Continuous flow chemistry represents another significant advancement in synthetic methodology. rsc.orgrsc.org This approach involves pumping reagents through a reactor where the reaction occurs, offering precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comnih.govamt.uk The application of flow chemistry to the synthesis of this compound could enable safer, more scalable, and highly reproducible production. rsc.orgrsc.org Furthermore, the integration of in-line purification techniques could lead to a fully automated and continuous manufacturing process. nih.gov

| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, milder conditions | Faster and more energy-efficient production |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Enables large-scale, automated, and reproducible synthesis |

Exploration of Novel Reactivity Pathways

The inherent reactivity of this compound provides a foundation for exploring novel chemical transformations and synthesizing a diverse range of molecular architectures.

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to chemical synthesis. nih.gov this compound is an ideal candidate for MCRs due to its multiple nucleophilic and electrophilic sites. Future research will likely focus on designing novel MCRs that utilize this enaminone as a key component to generate complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Cyclization Reactions:

The enaminone scaffold is a precursor for the synthesis of various heterocyclic compounds. Exploration of new cyclization strategies involving this compound could lead to the discovery of novel five-, six-, and seven-membered rings with unique biological activities. For instance, reactions with bifunctional reagents could yield benzodiazepines, pyrimidines, or other pharmacologically relevant heterocycles.

Design and Synthesis of Advanced Ligand Systems

The nitrogen and oxygen atoms in this compound make it an excellent precursor for the synthesis of Schiff base ligands. These ligands can coordinate with various metal ions to form stable complexes with a wide range of applications.

Schiff Base Ligands:

Condensation of the amino group of this compound with various aldehydes and ketones can generate a diverse library of Schiff base ligands. science.govnih.govresearchgate.net These ligands can be designed with specific steric and electronic properties to selectively bind to different metal ions. science.gov

Metal Complexes:

The resulting Schiff base ligands can be used to synthesize a variety of metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. nih.gov For example, transition metal complexes of these ligands could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

| Ligand/Complex Type | Potential Applications |

| Schiff Base Ligands | Coordination chemistry, metal ion sensing, asymmetric catalysis |

| Metal Complexes | Homogeneous and heterogeneous catalysis, magnetic materials, medicinal inorganic chemistry |

Deeper Insight into Tautomeric Interconversions

This compound can exist in different tautomeric forms, primarily the keto-enamine and imine-enol forms. rsc.orgacs.orgpbworks.com The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.comlibretexts.orglibretexts.org

Keto-Enol and Imine-Enamine Tautomerism:

A thorough understanding of the tautomeric equilibrium is crucial as it dictates the reactivity of the molecule. masterorganicchemistry.combluffton.eduyoutube.com The keto-enamine tautomer is generally the more stable form. pbworks.com However, under certain conditions, the imine-enol tautomer can be present and may exhibit different reactivity. rsc.orgacs.org Future research could employ advanced spectroscopic techniques and computational methods to precisely quantify the tautomeric populations under various conditions and to understand the factors that govern this equilibrium. libretexts.orglibretexts.org

Computational Predictions for Targeted Synthesis and Application

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research.

Density Functional Theory (DFT) Studies:

DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. These studies can provide insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and help in the design of new catalysts for its synthesis and transformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

For applications in drug discovery, QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thus accelerating the discovery of potent drug candidates.

Q & A

Q. What are the validated methods for synthesizing 4-(Methylamino)pent-3-en-2-one, and how can purity be confirmed?

Answer: The ligand can be synthesized via condensation of 4-nitrophenylamine with pentane-2,4-dione in methanol under reflux. Purification typically involves recrystallization from ethanol or diethyl ether. Purity is confirmed using IR spectroscopy (to detect NH stretching bands ~3171 cm⁻¹) and NMR (to verify enaminone tautomerism and absence of unreacted precursors). Discrepancies in NH stretching frequencies (e.g., 3100–3263 cm⁻¹) require validation via DFT calculations (e.g., B3LYP/6-311++G(d,p)) to resolve experimental inconsistencies .

Q. How should researchers address conflicting NH stretching frequency data in IR spectroscopy for this compound?

Answer: Discrepancies arise from solvent effects, tautomerism, or measurement errors. To resolve this:

Standardize solvent and concentration (e.g., dilute non-polar solvents).

Compare experimental data with DFT-predicted harmonic frequencies (e.g., B3LYP/6-31G(d) predicts ~3183–3188 cm⁻¹ for the NH stretch).

Cross-validate using X-ray crystallography to confirm hydrogen-bonding patterns influencing vibrational modes .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a dry, ventilated area away from oxidizers.

- Dispose of waste via approved hazardous waste channels due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational methods optimize the design of metal complexes using this compound as a ligand?

Answer:

Perform DFT calculations (e.g., B3LYP with exact exchange corrections) to map electron density distribution and predict coordination sites (N,O-bidentate vs. monodentate).

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity.

Validate with X-ray diffraction (SHELXL refinement) to compare theoretical and experimental bond lengths/angles .

Q. What experimental strategies differentiate tautomeric forms of this compound in solution?

Answer:

Use variable-temperature NMR to observe keto-enol tautomer equilibrium shifts.

Employ UV-Vis spectroscopy with pH titration: enol form exhibits λmax ~300 nm in basic conditions.

Compare with solid-state IR and X-ray data to correlate solution behavior with crystalline structure .

Q. How can researchers assess the biological activity of metal complexes derived from this ligand?

Answer:

Synthesize Mo(VI) or Zn(II) complexes and characterize via thermal analysis (TGA/DSC) and mass spectrometry.

Test cytotoxicity using MTS assays (e.g., IC₅₀ against HepG2 cells).

Evaluate antimicrobial activity via microdilution (MIC determination against S. aureus and E. coli). Correlate activity with ligand substituents (e.g., nitro groups enhance electron-withdrawing effects) .

Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound derivatives?

Answer:

Collect high-resolution X-ray data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL.

Analyze dihedral angles between the enaminone backbone and aryl substituents to assess steric effects.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., NH⋯O hydrogen bonds) .

Q. How do substituents on the aryl ring influence the compound’s spectroscopic and coordination properties?

Answer:

Introduce electron-withdrawing groups (e.g., -NO₂) to shift NH stretching frequencies upward (e.g., +30–50 cm⁻¹) due to reduced electron density.

Use Hammett σ constants to predict substituent effects on ligand basicity.

Test coordination stability via potentiometric titrations in methanol/water mixtures .

Methodological Notes

- DFT Calculations : Prioritize hybrid functionals (e.g., B3LYP) with dispersion corrections for non-covalent interactions .

- Crystallography : Employ WinGX or Olex2 with SHELX suites for structure solution/refinement .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.